3-(4-chlorophenyl)-1-(2-(furan-2-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
“3-(4-chlorophenyl)-1-(2-(furan-2-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione” is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a quinazoline core, substituted with a 4-chlorophenyl group and a furan-2-yl-2-oxoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-chlorophenyl)-1-(2-(furan-2-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.
Introduction of the 4-Chlorophenyl Group: This step might involve a substitution reaction using a chlorinated aromatic compound.
Attachment of the Furan-2-yl-2-oxoethyl Group: This can be achieved through a condensation reaction with a furan derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the quinazoline core or the carbonyl group.
Substitution: The chlorophenyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Biological Studies: Researchers might study the compound for its interactions with biological macromolecules, such as proteins or DNA.
Medicine
Therapeutic Potential: Quinazoline derivatives are often investigated for their potential as anticancer, antimicrobial, or anti-inflammatory agents.
Industry
Material Science: The compound could be explored for its properties in material science, such as its potential use in organic electronics or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of “3-(4-chlorophenyl)-1-(2-(furan-2-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione” would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by interacting with enzymes or receptors, modulating their activity. The molecular targets might include kinases, which are enzymes involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinazoline: A simpler analog with similar core structure.
Furan-2-yl-quinazoline: Another derivative with a furan ring.
Quinazoline-2,4-dione: The parent compound without the substituents.
Uniqueness
“3-(4-chlorophenyl)-1-(2-(furan-2-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione” is unique due to the specific combination of substituents, which may confer distinct biological activities or chemical properties compared to its analogs.
Properties
Molecular Formula |
C20H13ClN2O4 |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-[2-(furan-2-yl)-2-oxoethyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C20H13ClN2O4/c21-13-7-9-14(10-8-13)23-19(25)15-4-1-2-5-16(15)22(20(23)26)12-17(24)18-6-3-11-27-18/h1-11H,12H2 |
InChI Key |
AVSWVYSKDJLAGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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